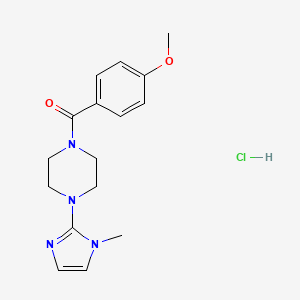![molecular formula C11H9Cl2NS2 B2821218 4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole CAS No. 338414-95-2](/img/structure/B2821218.png)
4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities . The synthesis often involves multicomponent reactions .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Wissenschaftliche Forschungsanwendungen
4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole has a variety of potential applications in the field of scientific research. It has been used in studies of enzyme inhibition and protein kinase activity, as well as in studies of the structure and function of proteins. It has also been used in studies of the structure and reactivity of small molecules, as well as in studies of the properties of organic compounds. Additionally, this compound has been used in studies of molecular recognition and drug design, as well as in studies of the structure and reactivity of organic compounds.
Wirkmechanismus
The mechanism of action of 4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is not fully understood, but it is believed to involve the formation of a thioether bond between the 2,3-dichlorophenylsulfonylmethyl group and the 2-methylthiazole group. This bond is thought to be responsible for the inhibition of enzyme activity and protein kinase activity, as well as for the inhibition of the structure and reactivity of small molecules. Additionally, the formation of the thioether bond is thought to be responsible for the inhibition of the structure and reactivity of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed that it has the potential to affect a variety of biochemical and physiological processes. In particular, it has been shown to have an inhibitory effect on enzyme activity and protein kinase activity, as well as on the structure and reactivity of small molecules. Additionally, it has been shown to have an inhibitory effect on the structure and reactivity of organic compounds.
Advantages and Limitations for Laboratory Experiments
The main advantage of this compound for laboratory experiments is its relatively low cost and easy availability. Additionally, it is relatively easy to synthesize and is stable under a variety of conditions. However, there are a few limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. Additionally, its inhibitory effects on enzyme activity and protein kinase activity can be unpredictable, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for 4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole are numerous. One potential direction is to further study its effects on biochemical and physiological processes, as well as its potential use in drug design and molecular recognition. Additionally, further research could be conducted on its potential applications in the field of organic synthesis, as well as its potential use in the synthesis of other compounds. Finally, further research could be conducted on its potential use in the synthesis of polymers and other materials.
Synthesemethoden
The synthesis of 4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is relatively straightforward and can be achieved through a number of different methods. One of the most common methods is through a reaction between 2,3-dichlorophenylsulfonylmethyl chloride and 2-methylthiazole. This reaction is usually conducted in a polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Other methods of synthesis include the reaction of 2,3-dichlorophenylsulfonylmethyl chloride and 2-methylthiazoline, as well as the reaction of 2-methylthiazole and 2-chloro-3-methylsulfonylchloride.
Eigenschaften
IUPAC Name |
4-[(2,3-dichlorophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NS2/c1-7-14-8(5-15-7)6-16-10-4-2-3-9(12)11(10)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPYRXGKFDOLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B2821137.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2821140.png)

![tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B2821142.png)
![Methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2821144.png)
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2821145.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)

![N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821153.png)

![N-(3,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2821156.png)
